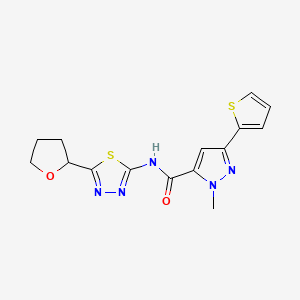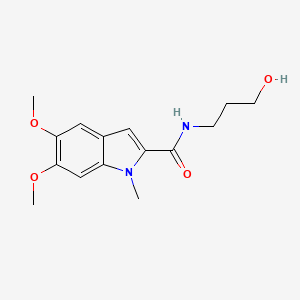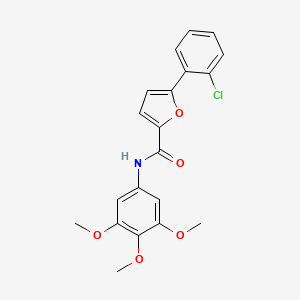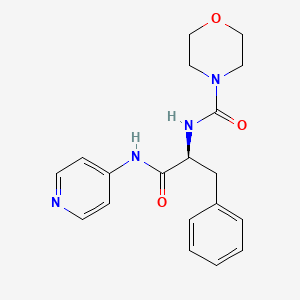![molecular formula C22H20FN5O2 B10994722 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10994722.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X , is a synthetic compound with a complex structure. Let’s break it down:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]: This part contains an indole ring with a fluorine substitution and an ethyl group.
1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: Here, we have an indazole ring, a pyrrolidine ring, and a carboxamide group.
Preparation Methods
Synthetic Routes::
Indole Synthesis: Start with 5-fluoroindole and react it with ethyl bromide to form the N-[2-(5-fluoro-1H-indol-3-yl)ethyl] intermediate.
Indazole Formation: Combine the N-[2-(5-fluoro-1H-indol-3-yl)ethyl] intermediate with hydrazine to yield the indazole ring.
Pyrrolidine Ring Formation: React the indazole intermediate with a suitable ketone (e.g., cyclohexanone) to form the pyrrolidine ring.
Carboxamide Formation: Finally, introduce the carboxamide group using appropriate reagents.
Industrial Production:: The industrial synthesis of Compound X involves optimizing the above steps for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation reactions, converting functional groups (e.g., indole) to their corresponding oxides.
Reduction: Reduction reactions can reduce the carbonyl group in the pyrrolidine ring.
Substitution: Substitution reactions may occur at the fluorine or other reactive positions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are used.
Major Products: The major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemistry: Used in synthetic methodologies and as a building block.
Biology: Studied for interactions with biological targets.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
- Compound X likely interacts with specific receptors or enzymes.
- It may modulate signaling pathways (e.g., Wnt/β-catenin) due to its structural similarity to melatonin .
Comparison with Similar Compounds
Melatonin: Structurally related; both inhibit Notum enzyme.
MiPT (5-methoxy-N-[2-(1H-indol-3-yl)ethyl]acetamide): Similar indole-based compound.
Azepinoindole: Derived from indole, shares some features.
Properties
Molecular Formula |
C22H20FN5O2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20FN5O2/c23-15-5-6-18-17(10-15)13(11-25-18)7-8-24-22(30)14-9-20(29)28(12-14)21-16-3-1-2-4-19(16)26-27-21/h1-6,10-11,14,25H,7-9,12H2,(H,24,30)(H,26,27) |
InChI Key |
LNXXBCBTHCIXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CNC5=C4C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-bromofuran-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10994639.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)butanamide](/img/structure/B10994640.png)
![N-(4-methoxybenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B10994642.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10994645.png)

![N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B10994661.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B10994665.png)


![3-cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10994676.png)
![Methyl 2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10994690.png)


![8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B10994712.png)
